molecular formula C8H9NO3 B14838448 1-(2-Hydroxy-6-methoxypyridin-4-YL)ethanone

1-(2-Hydroxy-6-methoxypyridin-4-YL)ethanone

Cat. No.: B14838448
M. Wt: 167.16 g/mol
InChI Key: CZLBVOHAUDIVOJ-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-6-methoxypyridin-4-YL)ethanone is an organic compound with the molecular formula C8H9NO3 It is a derivative of pyridine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-6-methoxypyridin-4-YL)ethanone typically involves the reaction of 2-hydroxy-6-methoxypyridine with ethanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxy-6-methoxypyridin-4-YL)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Hydroxy-6-methoxypyridin-4-YL)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-6-methoxypyridin-4-YL)ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity to various enzymes and receptors. For example, it may inhibit certain enzymes by forming hydrogen bonds with the active site residues, thereby blocking the enzyme’s activity. Additionally, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

1-(2-Hydroxy-6-methoxypyridin-4-YL)ethanone can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups and their influence on its chemical reactivity and biological activity.

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

4-acetyl-6-methoxy-1H-pyridin-2-one

InChI

InChI=1S/C8H9NO3/c1-5(10)6-3-7(11)9-8(4-6)12-2/h3-4H,1-2H3,(H,9,11)

InChI Key

CZLBVOHAUDIVOJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=O)NC(=C1)OC

Origin of Product

United States

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